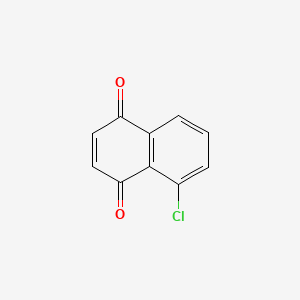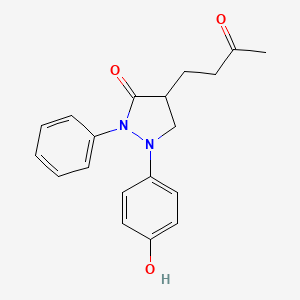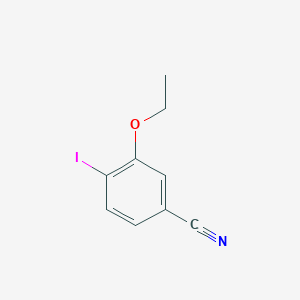![molecular formula C15H18Cl2N2O2 B15251937 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid CAS No. 93989-80-1](/img/structure/B15251937.png)
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group, making it a potent alkylating agent. It is primarily used in the treatment of various cancers due to its ability to interfere with DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid typically involves multiple steps:
Indole Formation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole ring undergoes a substitution reaction with bis(2-chloroethyl)amine, facilitated by a base such as sodium hydride.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the indole ring, typically through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions with nucleophiles such as thiols or amines can replace the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through alkylation of DNA. It forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for multiple myeloma.
Bendamustine: Combines alkylating and antimetabolite properties, used for non-Hodgkin’s lymphoma.
Uniqueness
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is unique due to its indole ring structure, which provides additional stability and specificity in its interactions with biological molecules. This makes it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
93989-80-1 |
|---|---|
Molecular Formula |
C15H18Cl2N2O2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-5-7-19(8-6-17)12-2-3-14-13(9-12)11(10-18-14)1-4-15(20)21/h2-3,9-10,18H,1,4-8H2,(H,20,21) |
InChI Key |
NNMLNBTUJCDHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


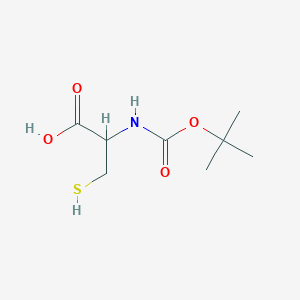
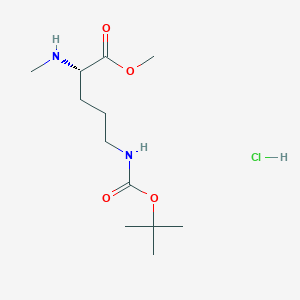
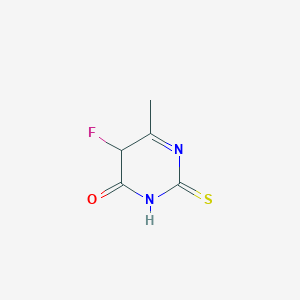
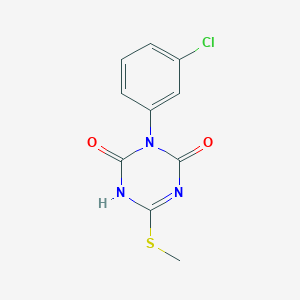
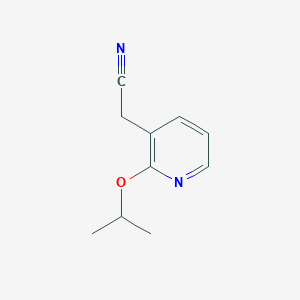

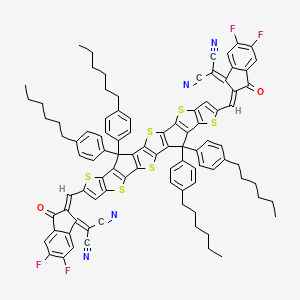
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
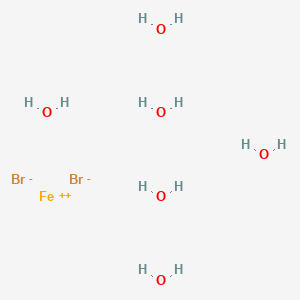
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
amine](/img/structure/B15251920.png)
